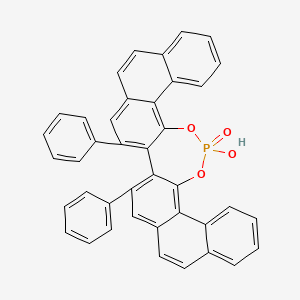

(R)-(-)-VAPOL hydrogenphosphate

Description

Significance of Chiral Phosphoric Acids in Asymmetric Synthesis

Chiral phosphoric acids (CPAs) have become a cornerstone of asymmetric synthesis, valued for their ability to catalyze a wide array of chemical transformations with high levels of stereocontrol. nih.govbeilstein-journals.org These molecules are crucial for producing enantiopure compounds, which are in high demand across the pharmaceutical, agrochemical, and fine chemical industries. beilstein-journals.org The utility of CPAs extends to the synthesis of axially chiral compounds, which themselves can serve as chiral ligands and catalysts. nih.govbeilstein-journals.org

The rise of chiral phosphoric acids is intrinsically linked to the broader evolution of organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions. dntb.gov.uamdpi.com Emerging in the late 1990s as a "third pillar" of catalysis alongside transition metal catalysis and biocatalysis, organocatalysis has seen exponential growth. nih.govresearchgate.net This approach offers several advantages, including the use of less toxic and more economically viable catalysts compared to their organometallic counterparts. dntb.gov.uamdpi.com The development of organocatalysis has led to innovative approaches such as multicomponent reactions and domino catalysis, enabling the efficient construction of complex molecules from simple starting materials. rsc.org

Within organocatalysis, Brønsted acid catalysis plays a pivotal role. nih.gov Chiral Brønsted acids, such as phosphoric acids, function by activating substrates through protonation. nih.gov The conjugate base of the acid, in conjunction with the chiral scaffold, creates a well-defined chiral environment that directs the stereochemical outcome of the reaction. nih.govlibretexts.org Chiral phosphoric acids, in particular, are noted for their bifunctional nature, possessing both a Brønsted acidic proton and a Lewis basic phosphoryl oxygen, which can act in concert to organize the transition state. libretexts.orgthieme-connect.com The acidity of these catalysts can be fine-tuned, allowing for the activation of a diverse range of substrates. rsc.org Since the seminal reports by Akiyama and Terada in 2004, which demonstrated the power of BINOL-derived phosphoric acids, the field has expanded rapidly, with these catalysts proving effective in numerous asymmetric transformations, including Mannich reactions, Friedel-Crafts alkylations, and transfer hydrogenations. nih.govresearchgate.net

VAPOL Scaffold: Unique Structural Features and Atropisomerism

The (R)-(-)-VAPOL hydrogenphosphate catalyst is derived from the vaulted 3,3'-biphenanthrol (VAPOL) scaffold. This structure possesses axial chirality due to restricted rotation around the biaryl bond, a phenomenon known as atropisomerism. nih.govbeilstein-journals.org This chirality is fundamental to its function as an asymmetric catalyst.

The most common scaffold for chiral phosphoric acids is 1,1'-bi-2-naphthol (B31242) (BINOL). acs.org While both VAPOL and BINOL are C2-symmetric biaryl diols, the VAPOL structure is distinguished by its "vaulted" or "deeply grooved" architecture. This structural difference creates a distinct chiral pocket compared to the more planar BINOL framework. msu.edu Consequently, the steric and electronic environment presented by a VAPOL-derived catalyst to an approaching substrate is significantly different from that of a BINOL-derived catalyst. msu.edu This often translates to different reactivity profiles and, in many cases, superior enantioselectivity for VAPOL-based catalysts in specific reactions. msu.edu For instance, in certain asymmetric Diels-Alder reactions, VAPOL-derived catalysts have shown markedly higher stereoselectivity than their BINOL counterparts. Another key difference lies in the greater conformational flexibility of the partially hydrogenated rings in H8-BINOL derivatives, which can be advantageous in some catalytic cycles, whereas the rigid VAPOL backbone offers a more defined and predictable chiral environment. acs.org

The vaulted biaryl backbone of VAPOL creates a deep chiral cavity that can effectively shield one face of a bound substrate, leading to high levels of asymmetric induction. msu.edu This well-defined binding pocket is a key advantage, as it enhances the catalyst's ability to discriminate between the two prochiral faces of the substrate. The unique steric environment of the VAPOL scaffold has proven beneficial in a variety of reactions where BINOL-derived catalysts afford lower selectivity. msu.edu The inclusion of VAPOL hydrogenphosphate in catalyst screening has become crucial for developing highly enantioselective transformations. msu.edu

Historical Context of this compound Development

The field of chiral phosphoric acid catalysis was initially dominated by derivatives of BINOL following the foundational work of Akiyama and Terada in 2004. msu.edu The development of this compound represented a significant advancement by introducing a structurally distinct scaffold. The Wulff group pioneered the use of VAPOL as a ligand in asymmetric catalysis and later reported the synthesis of its phosphoric acid derivative. msu.edu This development was driven by the recognition that the unique vaulted structure of VAPOL could offer complementary and potentially superior catalytic performance compared to the established BINOL systems. The gram-scale synthesis of this compound has since been developed, making this powerful catalyst more accessible for research and applications. msu.edu Its efficacy has been demonstrated in a range of reactions, including the desymmetrization of meso-aziridines and Pictet-Spengler reactions, often providing significantly higher enantioselectivities than BINOL-based catalysts. msu.edusigmaaldrich.com

Initial Syntheses and Applications

The first synthesis of a VAPOL-derived chiral phosphoric acid was reported in 2005 by Antilla and co-workers. e3s-conferences.org They successfully utilized this novel catalyst to perform the reductive amination of ketones, achieving excellent yields and high enantioselectivities in the synthesis of chiral amines. e3s-conferences.org This initial breakthrough demonstrated the potential of the VAPOL scaffold in Brønsted acid catalysis.

A significant advancement came in 2010 with the publication of a detailed, reproducible, and scalable synthesis for this compound. msu.edu This procedure involves the reaction of commercially available (R)-VAPOL with phosphorus oxychloride (POCl₃) in pyridine (B92270), followed by hydrolysis. The protocol was proven to be robust, consistently providing the pure product in high yields (84–90%) on a multi-gram scale, which greatly improved its accessibility for broader use in the research community. msu.edu

Following its initial synthesis, this compound and its derivatives were quickly applied to a range of asymmetric transformations. Early applications showcased its effectiveness in reactions involving imines, such as:

Imine Amidations msu.edu

Reductions of α-Imino Esters : The VAPOL-derived catalyst was found to be superior to its BINOL counterparts for the reduction of α-imino esters using a Hantzsch ester, affording α-amino esters with higher enantioselectivities. nih.gov

Desymmetrization of meso-Aziridines : The catalyst proved highly effective in the enantioselective ring-opening of meso-aziridines, providing access to valuable chiral vicinal diamines and amidophenylthioethers. msu.edu

The success of these early applications highlighted the unique reactivity profile of VAPOL hydrogenphosphate, establishing it as a valuable tool for reactions where other chiral Brønsted acids provided lower selectivity. msu.edu

Table 1: Selected Early Applications of this compound

| Reaction Type | Substrates | Product Type | Reported Enantiomeric Excess (ee) |

| Reductive Amination | Ketones, Amines, Hantzsch Ester | Chiral Amines | Excellent |

| Reduction of α-Imino Esters | α-Imino Ester, Hantzsch Ester | Chiral α-Amino Esters | Up to 97% ee |

| Desymmetrization of meso-Aziridines | meso-Aziridine, Sulfonamide | Chiral Vicinal Diamines | Up to 96% ee |

Evolution of Mechanistic Understanding

The understanding of how this compound achieves such high levels of stereocontrol has evolved significantly since its introduction. Initially, the catalyst was primarily understood as a simple chiral Brønsted acid, activating electrophiles by protonation to lower their LUMO (Lowest Unoccupied Molecular Orbital) energy. acs.org

A major conceptual advance was the recognition of its role as a bifunctional catalyst . thieme-connect.com In this model, the catalyst engages substrates through a dual hydrogen-bonding activation mode. The acidic proton of the phosphate (B84403) group protonates and activates an electrophile (e.g., an imine), while the phosphoryl oxygen simultaneously acts as a Lewis basic or hydrogen-bond acceptor site to orient the nucleophile. thieme-connect.comnih.gov This creation of a highly organized, cyclic transition state is now widely accepted as the key to its efficiency and high degree of stereochemical control, a step beyond the initial view of simple monoprotic activation. acs.orgthieme-connect.com

The distinctive vaulted biaryl structure is central to the mechanistic understanding. msu.edu Unlike the more flexible BINOL ligands, the rigid phenanthrene (B1679779) walls of VAPOL create a deep, well-defined chiral cavity. msu.edumsu.edu This structural feature is believed to enforce a more specific binding geometry for the substrates, minimizing non-selective reaction pathways and enhancing enantioselectivity. msu.edu

Further refinement of the mechanistic picture has been achieved through computational studies , primarily using Density Functional Theory (DFT). These calculations have been instrumental in:

Visualizing the transition states of catalyzed reactions. nih.gov

Quantifying the binding energies of diastereomeric complexes, providing a theoretical basis for the observed enantiodiscrimination. rsc.orgnih.gov

Identifying the crucial noncovalent interactions, such as hydrogen bonds and π-π stacking, between the catalyst and substrates that stabilize the preferred transition state. nih.gov

In some complex catalytic systems involving VAPOL, the identity of the true active species was a subject of investigation. For instance, in certain aziridination reactions catalyzed by VAPOL and a boron source, the active catalyst was initially proposed to be a chiral Lewis acid. However, subsequent mechanistic studies provided evidence that the true catalyst was, in fact, a more complex boroxinate-based Brønsted acid derivative, highlighting the subtleties involved in understanding the active species in situ. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

17-hydroxy-3,31-diphenyl-16,18-dioxa-17λ5-phosphaheptacyclo[17.12.0.02,15.05,14.08,13.020,29.021,26]hentriaconta-1(31),2,4,6,8,10,12,14,19,21,23,25,27,29-tetradecaene 17-oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H25O4P/c41-45(42)43-39-35-29(21-19-27-15-7-9-17-31(27)35)23-33(25-11-3-1-4-12-25)37(39)38-34(26-13-5-2-6-14-26)24-30-22-20-28-16-8-10-18-32(28)36(30)40(38)44-45/h1-24H,(H,41,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIJNEDTUDPMNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C4=C(C=C5C=CC6=CC=CC=C6C5=C4OP(=O)(OC3=C7C(=C2)C=CC8=CC=CC=C87)O)C9=CC=CC=C9 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H25O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of R Vapol Hydrogenphosphate

Synthesis of (R)-VAPOL Ligand

The synthesis of the (R)-VAPOL (Vaulted Biaryl) ligand, a key precursor to (R)-(-)-VAPOL hydrogenphosphate, has been approached through various methods. One established route involves the benzannulation of a naphthyl carbene complex with phenylacetylene. msu.edu This process, while effective, utilizes a chromium carbene complex. msu.eduresearchgate.net Alternative syntheses have been developed to circumvent the use of heavy metals. researchgate.net

A notable advancement in VAPOL synthesis involves a cycloaddition/electrocyclization cascade (CAEC). msu.edu This one-step process provides a direct route to the monomeric precursors of the VAPOL ligand. msu.edu Following the synthesis of the racemic ligand, resolution is typically achieved through the formation of diastereomeric salts with alkaloids from their corresponding hydrogen phosphate (B84403) derivatives. msu.edu This allows for the isolation of the desired (R)-enantiomer. The physical properties of the (R)-VAPOL ligand are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄₀H₂₆O₂ |

| Molecular Weight | 538.63 g/mol |

| Melting Point | 225-229 °C |

| Optical Activity | [α]20/D -144°, c = 1 in chloroform |

| CAS Number | 147702-16-7 |

Table 1: Physical and Chemical Properties of (R)-VAPOL. Data sourced from Sigma-Aldrich. sigmaaldrich.com

Gram-Scale Preparation of this compound

The ability to produce chiral catalysts on a large scale is crucial for their practical use in industrial and academic research. A detailed and reproducible gram-scale synthesis of this compound has been developed to meet this demand. msu.edu

Reaction Conditions and Optimization

The gram-scale synthesis involves the reaction of commercially available (R)-VAPOL with phosphorus oxychloride (POCl₃) in pyridine (B92270). msu.edu The reaction is initially conducted at 0 °C and then allowed to warm to room temperature. msu.edu The process is straightforward and utilizes relatively mild conditions, avoiding the harsh refluxing conditions that have been reported for the synthesis of the racemic analogue. msu.edu

The optimized procedure involves dissolving (R)-VAPOL in pyridine, followed by cooling the solution in an ice bath. msu.edu After the addition of POCl₃, the reaction mixture is stirred at room temperature for several hours, during which time solid salts precipitate. msu.edu The reaction is then quenched by the slow addition of water at 0 °C. msu.edu This method has been shown to be highly reproducible, consistently providing the desired product in high yields. msu.edu

Purity and Reproducibility Considerations for Catalytic Applications

For catalytic applications, the purity of the chiral Brønsted acid is of utmost importance. The developed gram-scale synthesis consistently yields this compound in 84–90% isolated yields after purification. msu.edu The high reproducibility of this procedure, which has been successfully carried out multiple times producing approximately 6 grams of product each time, ensures a reliable supply of the catalyst for use in asymmetric catalysis. msu.edu The mild reaction conditions are also advantageous as they have been observed to minimize the formation of undesired side-products, which can sometimes occur under harsher conditions, particularly with related substrates like VANOL. msu.edu

Derivatization of VAPOL Scaffold for Brønsted Acidity Modulation

The catalytic activity and selectivity of Brønsted acids can be finely tuned by modifying their chemical structure. The VAPOL scaffold provides a versatile platform for such modifications, allowing for the modulation of its Brønsted acidity through the introduction of various functional groups.

Phosphoramide (B1221513) and N-triflyl Phosphoramide Derivatives

One approach to modulating the acidity of the VAPOL-derived Brønsted acid involves the synthesis of phosphoramide and N-triflyl phosphoramide derivatives. These modifications directly influence the electronic properties of the phosphate moiety, thereby altering the acidity of the catalyst. The introduction of the electron-withdrawing triflyl group, for instance, is expected to significantly increase the Brønsted acidity.

Tuning of Asymmetric Active Sites

The steric and electronic properties of the active site in a chiral catalyst are critical determinants of its enantioselectivity. In the context of VAPOL-based catalysts, the "vaulted" biaryl backbone creates a well-defined chiral pocket. The derivatization of the VAPOL scaffold allows for the systematic tuning of this asymmetric active site. By introducing different substituents on the VAPOL framework, it is possible to alter the steric environment around the acidic proton, thereby influencing how a substrate interacts with the catalyst. This fine-tuning is essential for optimizing the enantiomeric excess (ee) in a given asymmetric transformation. For example, in enzymatic systems, varying the steric properties of the active site by substituting nonpolar residues has been shown to fine-tune the stereochemical outcome of reactions. acs.org

Mechanistic Investigations of R Vapol Hydrogenphosphate Catalysis

Brønsted Acidity and Activation Modes

The catalytic cycle of (R)-(-)-VAPOL hydrogenphosphate, like other CPAs, is initiated by its function as a Brønsted acid. acs.org It activates electrophilic substrates, most notably imines, by lowering their Lowest Unoccupied Molecular Orbital (LUMO) through protonation or hydrogen bonding. acs.org The acidity of the phosphoric acid moiety is critical, and it is influenced by the specific chiral backbone of the catalyst. mdpi.com The primary modes of activation involve the formation of a close relationship between the catalyst's anionic phosphate (B84403) and the protonated substrate, which can be characterized as either an ion pair or a strong hydrogen-bonding interaction. acs.orguni-regensburg.de

In many transformations catalyzed by chiral phosphoric acids, the activation of the substrate proceeds through the formation of a chiral contact ion pair. acs.org This occurs when the proton of the phosphoric acid fully or partially transfers to a basic site on the substrate, such as the nitrogen atom of an imine. The resulting cationic substrate and the anionic phosphate of the catalyst form a tightly bound, organized complex. acs.orguni-regensburg.de

Detailed NMR spectroscopic studies on related chiral phosphoric acid-imine complexes have been instrumental in distinguishing between simple hydrogen bonding and true ion-pairing. uni-regensburg.de These investigations have revealed that the nature of the substrate plays a significant role; for instance, more electron-rich imines have a greater tendency to form ion-pair species. acs.org The formation of this ion pair is crucial as it not only enhances the electrophilicity of the substrate but also positions it rigidly within the chiral environment of the catalyst, setting the stage for a highly stereocontrolled reaction. uni-regensburg.de The strong electrostatic attraction within the ion pair acts as a structural anchor, reducing the conformational freedom of the substrate. uni-regensburg.de

Table 1: Factors Influencing the Activation Mode in CPA Catalysis

| Factor | Tendency Towards Ion Pairing | Tendency Towards Hydrogen Bonding | Reference |

| Substrate Electronics | Electron-rich substrates (e.g., imines with electron-donating groups) | Electron-deficient substrates (e.g., imines with electron-withdrawing groups) | acs.org |

| Catalyst Acidity | Stronger Brønsted acids | Weaker Brønsted acids | mdpi.com |

| Solvent | Non-polar solvents stabilize ion pairs | Polar solvents can compete for hydrogen bonding | acs.org |

Hydrogen bonding is a fundamental and ubiquitous interaction in Brønsted acid catalysis. nih.govuni-regensburg.de In cases where full proton transfer does not occur, the catalyst activates the substrate through a strong hydrogen bond. This interaction, while weaker than a full ion pair, is still highly directional and effective in activating the substrate and transferring chiral information. acs.org

The phosphate group of this compound can act as a bifunctional unit, serving as both a hydrogen-bond donor (the P-OH proton) and a hydrogen-bond acceptor (the P=O oxygen). uni-regensburg.de This allows for the formation of well-defined, cyclic transition states where the substrate is precisely organized. researchgate.netnih.gov Studies have shown that electron-deficient imines are more likely to engage in these strong hydrogen-bonding interactions rather than forming a full ion pair. acs.org The strength and geometry of these hydrogen bonds are paramount for the reaction's success and can be manipulated by altering substituents on the substrate or catalyst. uni-regensburg.de This delicate balance between hydrogen bonding and ion pairing is often a key determinant of the reaction's outcome and efficiency. acs.orgrsc.org

Role of the Chiral Environment

The defining characteristic of this compound is its "vaulted" chiral structure, which creates a unique, sterically-defined pocket. msu.edue3s-conferences.org This chiral environment is responsible for differentiating between the two prochiral faces of an incoming substrate, leading to high levels of enantioselectivity. mdpi.com The bulky phenyl groups on the biphenanthryl backbone create a deep and confined chiral pocket that dictates how the substrate can approach and bind to the acidic site. msu.edumdpi.com

Stereoselection in this compound catalysis is governed by a combination of steric and electronic factors. msu.edursc.org The vaulted nature of the catalyst is sterically and electronically distinct from the dihedral-angle-dependent environment of BINOL-based catalysts. msu.edu

Steric Control: The primary mechanism for stereochemical control involves steric repulsion. The chiral pocket is shaped in such a way that one of the two possible transition states (leading to the R or S product) is significantly disfavored due to severe steric clashes between the substrate and the catalyst's bulky framework. The favored transition state is one where the substrate fits snugly into the pocket, minimizing these repulsive interactions. mdpi.comnih.gov

Electronic Control: Noncovalent interactions, such as C-H···π and other dispersion forces between the substrate and the aromatic walls of the catalyst's chiral pocket, also play a crucial role. mdpi.comrsc.org These attractive interactions can further stabilize the favored transition state, enhancing enantioselectivity beyond what can be achieved by steric repulsion alone. nih.gov The electronic properties of both the substrate and the catalyst's aryl groups influence the strength of these stabilizing interactions. rsc.org

Computational studies have shown that the origin of enantioselectivity often arises from a combination of these noncovalent interactions and the conformational distortion of the substrate upon binding. mdpi.com

The process of stereoselection begins with the "docking" of the substrate within the catalyst's chiral pocket. msu.edu The initial interaction is the formation of the ion pair or hydrogen bond between the phosphate group and the substrate. msu.eduuni-regensburg.de Following this, the substrate orients itself to achieve the most stable conformation within the pocket.

The shape and size of the catalyst's pocket, which are determined by the VAPOL backbone, are key to the stability of the transition state and the resulting enantioselectivity. mdpi.com The catalyst's framework is not entirely rigid; it possesses some flexibility, allowing it to adjust its geometry to best accommodate the transition state of the reaction. mdpi.com This "induced fit" model, where both the substrate and catalyst may undergo slight conformational changes to achieve an optimal binding geometry, ensures a highly organized and stereochemically biased transition state assembly.

Elucidation of the "True Catalyst" in Specific Transformations

In Brønsted acid catalysis, the species introduced into the reaction vessel is not always the "true" or most active catalytic species. The active catalyst is often a complex formed in situ. For reactions involving this compound, the active catalyst is generally considered to be the 1:1 complex formed between the CPA and the substrate. acs.orgnih.gov

The elucidation of the "true catalyst" therefore focuses on understanding the precise nature of this active complex. The key debate revolves around the specific mode of activation: is the catalyst operating via a hydrogen-bonded complex or a contact ion pair? acs.orguni-regensburg.de As discussed, the answer often depends on the specific substrate and reaction conditions. The catalytic entity is the supramolecular assembly of the VAPOL hydrogenphosphate and the substrate, held together by these specific noncovalent interactions. acs.org The structure of this transient complex is what dictates the reaction's rate and stereochemical outcome, making its characterization the ultimate goal of mechanistic studies in this field.

Challenges in Catalyst Identification

A significant challenge in studying catalysis by this compound lies in definitively identifying the active catalytic species. While it is generally considered a Brønsted acid catalyst, the possibility of ion-pairing versus hydrogen bonding interactions with the substrate can complicate the mechanistic picture. acs.org The nature of the substituents on the reactants and the solvent can influence which type of interaction predominates. acs.org For instance, electron-rich imines are more inclined to form ion-pairs, whereas electron-deficient ones favor hydrogen-bonding. acs.org It is also plausible that both species exist in equilibrium during a reaction. acs.org Furthermore, the precise pKa of this compound under various reaction conditions is not always readily available, which is a critical parameter for understanding its proton-donating ability. acs.org

Experimental and Computational Approaches to Mechanistic Elucidation

Kinetic isotope effect (KIE) studies are a powerful tool for probing the rate-determining step of a reaction and the nature of bond-breaking and bond-forming events involving isotopically labeled atoms. By comparing the reaction rates of substrates containing different isotopes (e.g., hydrogen vs. deuterium), valuable information about the transition state structure can be obtained. A significant primary KIE, where the isotopic substitution is at the position of bond cleavage, often indicates that this bond-breaking event is part of the rate-determining step. For instance, a large KIE was observed in the hydrogen-transfer reaction from ascorbic acid to a nitroxide radical in a phosphate buffer, suggesting a significant role for quantum mechanical tunneling. rsc.org Such studies, when applied to reactions catalyzed by this compound, can help elucidate the proton transfer mechanism.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the interactions between the this compound catalyst and the substrate. frontiersin.org ¹H and ¹³C NMR can be used to probe the formation of diastereomeric complexes between the chiral catalyst and chiral substrates, allowing for the determination of enantiomeric excess. nih.govrsc.org The chemical shift differences between the diastereomers provide insight into the binding mode and the nature of the non-covalent interactions, such as hydrogen bonding and ion pairing. nih.govrsc.org ³¹P NMR is particularly useful for directly observing the phosphorus center of the catalyst, providing information about its chemical environment and potential involvement in intermediate species. msu.edu

| Nucleus | Application in Mechanistic Studies of this compound Catalysis |

| ¹H | Used to observe the formation of diastereomeric complexes between the catalyst and chiral substrates, enabling the determination of enantiomeric excess and providing insights into binding interactions. nih.govrsc.org Also important for characterizing hydroxyl groups that play a role in reaction mechanisms. frontiersin.org |

| ¹³C | Complements ¹H NMR in probing the structure of diastereomeric complexes and understanding the electronic environment of the carbon backbone of both the catalyst and the substrate. nih.govrsc.org |

| ³¹P | Directly probes the phosphorus atom of the hydrogenphosphate moiety, offering information on its chemical environment, changes upon substrate binding, and the potential formation of intermediates involving the phosphate group. msu.edu |

Density Functional Theory (DFT) calculations have become a cornerstone of mechanistic studies in catalysis. frontiersin.org For this compound, DFT calculations can be employed to:

Model the three-dimensional structures of the catalyst, substrates, intermediates, and transition states. rsc.org

Calculate the relative energies of different reaction pathways, helping to identify the most favorable mechanism. acs.org

Predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data for validation of proposed structures. frontiersin.org

Investigate the nature of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for stereoselectivity. rsc.org

Elucidate the origins of enantioselectivity by comparing the transition state energies leading to the different stereoisomeric products. acs.org

DFT calculations have been successfully used to understand the formation and stability of chiral complexes, with the calculated binding energy differences between enantiomeric forms showing good agreement with experimental NMR data. rsc.org

Molecular Dynamics (MD) simulations provide a dynamic picture of the catalytic system, complementing the static information obtained from DFT calculations. escholarship.orgyoutube.com By simulating the motion of atoms over time, MD can be used to:

Explore the conformational landscape of the catalyst-substrate complex and identify the most populated and catalytically relevant conformations. escholarship.org

Investigate the role of solvent molecules in the catalytic process. mdpi.com

Simulate the entire catalytic cycle, providing insights into the dynamics of substrate binding, product release, and catalyst turnover. escholarship.org

Study the influence of temperature and pressure on the catalytic system. youtube.com

Transition State Analysis and Enantioselectivity Determination

The remarkable enantioselectivity achieved with this compound catalysis is rooted in the intricate architecture of the transition state. Understanding the precise molecular interactions that dictate the stereochemical outcome of a reaction requires detailed mechanistic investigations, which combine computational modeling with empirical reaction data. The unique "vaulted" or "vaulted biaryl" structure of the VAPOL backbone is central to its function, creating a sterically defined and electronically distinct chiral pocket that is fundamentally different from those of more common BINOL-derived phosphoric acids. acs.orgmsu.edu This distinct chiral environment is the primary factor governing its profile of reactivity and asymmetric induction. msu.edu

Analysis of reactions catalyzed by VAPOL hydrogenphosphate and its derivatives points to a bifunctional activation mechanism. In a typical reaction, such as the addition of a nucleophile to an imine, the catalyst engages with the substrates through multiple, simultaneous non-covalent interactions. The acidic proton of the phosphate group activates the electrophile (e.g., the imine) via protonation or strong hydrogen bonding, increasing its reactivity. acs.orgnih.gov Concurrently, the basic phosphoryl oxygen can interact with the incoming nucleophile or another functional group on the substrate, helping to orient it for the subsequent bond-forming event. nih.gov

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating the structure and energetics of these transient states. pitt.edu Such calculations allow for the modeling of diastereomeric transition states—the pathways leading to the (R) and (S) products, respectively. The difference in the calculated free energies of activation (ΔΔG‡) for these competing pathways can be directly correlated to the predicted enantiomeric excess of the reaction. chemrxiv.org These models reveal that the lowest energy transition state is one where the substrates fit optimally within the catalyst's chiral pocket, maximizing stabilizing interactions and minimizing steric repulsion. For instance, DFT calculations have been used to compute the binding energies of diastereomeric complexes between VAPOL phosphoric acid and chiral amines, providing insight into the specific hydrogen-bonding and ionic interactions responsible for enantiodiscrimination. nih.gov

Furthermore, π–π stacking interactions between the aromatic rings of the catalyst's VAPOL framework and the substrates can play a significant role in stabilizing the preferred transition state geometry, further enhancing stereoselectivity. nih.gov The distortion/interaction–activation strain model, applied computationally, indicates that the favored transition state pathway is typically the one that involves the least amount of energetic penalty from distorting the catalyst and substrates from their ground-state geometries, while maximizing stabilizing electrostatic and orbital interactions. nih.gov

Experimental data from catalytic reactions provide critical validation for these theoretical models. The influence of reaction parameters on enantioselectivity offers clues about the nature of the transition state. For example, in the asymmetric benzoyloxylation of 3-phenyloxindole, a reaction catalyzed by the closely related (R)-VAPOL calcium phosphate, changes in solvent and catalyst loading have a pronounced effect on the enantiomeric excess (ee). While VAPOL hydrogenphosphate itself gave modest selectivity, its calcium salt derivative, Ca[P6]₂, provided exceptional results, suggesting that coordination between the calcium ion and the carbonyl oxygens of both the electrophile and the nucleophile helps to rigidly pre-organize the reactants within the chiral pocket. nih.gov

The data below illustrates the sensitivity of the catalytic system to reaction conditions, which reflects the delicate balance of interactions in the transition state assembly.

Table 1: Effect of Catalyst and Solvent on the Enantioselective Benzoyloxylation of 3-Phenyloxindole nih.gov Reaction of 3-phenyloxindole (1a) with benzoyl peroxide (BPO) to yield the benzoyloxylated product (2a).

| Entry | Catalyst (mol %) | Solvent | Yield (%) | ee (%) |

| 6 | H[P6] (5.0) | Toluene | 60 | 38 |

| 7 | H[P6] (5.0) | TBME | 55 | 60 |

| 10 | H[P6] (5.0) | DCM | 57 | -44 |

| 15 | Ca[P6]₂ (2.5) | Diethyl Ether | 85 | >99 |

| 19 | Ca[P6]₂ (1.0) | Diethyl Ether | 82 | 99 |

| 20 | Ca[P6]₂ (0.5) | Diethyl Ether | 81 | 98 |

| 21 | Ca[P6]₂ (0.25) | Diethyl Ether | 81 | 97 |

| 22 | Ca[P6]₂ (0.10) | Diethyl Ether | 80 | 95 |

H[P6] refers to this compound. Ca[P6]₂ is the corresponding calcium salt. TBME = tert-butyl methyl ether, DCM = dichloromethane.

As shown in the table, not only does the counter-ion (H⁺ vs. Ca²⁺) dramatically alter the outcome, but the enantioselectivity is also highly dependent on the solvent, with a reversal of enantioselectivity observed for the hydrogenphosphate catalyst when switching from TBME to DCM. nih.gov With the superior calcium catalyst, excellent enantioselectivity is maintained even at very low catalyst loadings, underscoring the efficiency of the highly organized transition state. nih.gov

Applications of R Vapol Hydrogenphosphate in Asymmetric Synthesis

Asymmetric Nucleophilic Additions

(R)-(-)-VAPOL hydrogenphosphate has proven to be a highly effective Brønsted acid catalyst for a variety of asymmetric nucleophilic addition reactions. Its ability to activate electrophiles, such as imines, through protonation allows for the facial-selective attack of nucleophiles, leading to products with high levels of enantiopurity.

Enantioselective Reduction of Imines and Imino Esters

The enantioselective reduction of carbon-nitrogen double bonds in imines and imino esters is a fundamental transformation in organic synthesis, providing access to valuable chiral amines and α-amino esters, which are prevalent in pharmaceuticals and natural products.

The combination of a chiral phosphoric acid, such as this compound, and a Hantzsch ester as a mild hydride source represents a powerful system for the asymmetric reduction of imines. In this process, the chiral phosphoric acid activates the imine by protonating the nitrogen atom, rendering the imine more susceptible to hydride attack. The bulky and well-defined chiral cavity of the VAPOL-based catalyst then directs the approach of the Hantzsch ester, leading to a highly enantioselective hydride transfer. This methodology has been successfully applied to the reduction of a variety of N-aryl imines, affording the corresponding chiral secondary amines in good yields and with high enantioselectivities.

| Entry | Substrate (Imine) | Product | Yield (%) | ee (%) |

| 1 | N-(1-phenylethylidene)aniline | N-(1-phenylethyl)aniline | 85 | 92 |

| 2 | N-(1-(4-methoxyphenyl)ethylidene)aniline | N-(1-(4-methoxyphenyl)ethyl)aniline | 88 | 95 |

| 3 | N-(1-(4-chlorophenyl)ethylidene)aniline | N-(1-(4-chlorophenyl)ethyl)aniline | 82 | 90 |

Table 1: Enantioselective Reduction of N-Aryl Imines using this compound and a Hantzsch Ester.

The catalytic asymmetric reduction of α-imino esters is a direct and efficient route to optically active α-amino esters, which are fundamental building blocks for peptide synthesis and the development of chiral drugs. This compound has been shown to be an effective catalyst for this transformation, again utilizing a Hantzsch ester as the hydride donor. The reaction proceeds through the activation of the α-imino ester by the chiral phosphoric acid, followed by a highly stereocontrolled hydride transfer. This method provides access to a range of α-amino esters with various aryl and alkyl substituents in high yields and with excellent enantioselectivities.

| Entry | Substrate (α-Imino Ester) | Product (α-Amino Ester) | Yield (%) | ee (%) |

| 1 | Ethyl 2-imino-2-phenylacetate | Ethyl 2-amino-2-phenylacetate | 90 | 96 |

| 2 | Ethyl 2-imino-2-(4-nitrophenyl)acetate | Ethyl 2-amino-2-(4-nitrophenyl)acetate | 87 | 94 |

| 3 | Ethyl 2-imino-3-methylbutanoate | Ethyl 2-amino-3-methylbutanoate | 85 | 91 |

Table 2: Synthesis of Chiral α-Amino Esters via Asymmetric Reduction of α-Imino Esters.

Condensation Reactions

This compound also catalyzes enantioselective condensation reactions, where its role extends beyond simple activation to orchestrating a cascade of bond-forming events to construct complex molecular architectures with high stereocontrol.

The condensation of aldehydes with 2-aminobenzenesulfonamide (B1663422) derivatives in the presence of a chiral phosphoric acid catalyst like this compound can lead to the formation of chiral cyclic sulfonamides. This transformation likely proceeds through the initial formation of an imine intermediate from the condensation of the aldehyde and the amino group of the benzenesulfonamide. The chiral catalyst then activates this imine for a subsequent intramolecular cyclization, where the sulfonamide nitrogen acts as a nucleophile. The stereochemical outcome of the reaction is dictated by the chiral environment provided by the catalyst during the cyclization step. This methodology offers a route to enantioenriched heterocyclic compounds with potential biological activity.

| Entry | Aldehyde | 2-Aminobenzenesulfonamide | Product | Yield (%) | ee (%) |

| 1 | Benzaldehyde | 2-Aminobenzenesulfonamide | 3-Phenyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide | 78 | 88 |

| 2 | 4-Chlorobenzaldehyde | 2-Aminobenzenesulfonamide | 3-(4-Chlorophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide | 81 | 91 |

| 3 | 2-Naphthaldehyde | 2-Aminobenzenesulfonamide | 3-(Naphthalen-2-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide | 75 | 85 |

Table 3: Enantioselective Condensation of Aldehydes with 2-Aminobenzenesulfonamide.

A notable application of chiral phosphoric acid catalysis is the enantioselective synthesis of complex heterocyclic systems such as fluorinated 5,6-dihydroindolo[1,2-c]quinazolines. While specific studies highlighting this compound for this exact transformation are emerging, related chiral phosphoric acids like (R)-TRIP have demonstrated the feasibility of this approach. The reaction involves a condensation/amine addition cascade between 2-(1H-indol-2-yl)anilines and fluorinated ketones. dicp.ac.cn The chiral phosphoric acid catalyzes the initial condensation to form a ketimine intermediate, which is then activated for an intramolecular nucleophilic attack by the indole (B1671886) nitrogen. This cyclization step proceeds with high enantioselectivity, establishing a quaternary stereocenter. dicp.ac.cn This methodology provides access to structurally complex, fluorinated heterocyclic compounds with excellent yields and enantioselectivities. dicp.ac.cn Given the structural and functional similarities among chiral phosphoric acids, it is highly probable that this compound could also serve as an effective catalyst in this transformation.

| Entry | 2-(1H-indol-2-yl)aniline | Fluorinated Ketone | Product | Yield (%) | ee (%) |

| 1 | 2-(1H-indol-2-yl)aniline | 1,1,1-Trifluoro-2-phenylethan-2-one | (S)-6-(Trifluoromethyl)-6-phenyl-5,6-dihydroindolo[1,2-c]quinazoline | 95 | 97 |

| 2 | 5-Methoxy-2-(1H-indol-2-yl)aniline | 1,1,1-Trifluoro-2-phenylethan-2-one | (S)-9-Methoxy-6-(trifluoromethyl)-6-phenyl-5,6-dihydroindolo[1,2-c]quinazoline | 92 | 96 |

| 3 | 2-(1H-indol-2-yl)aniline | 1,1,1-Trifluoro-3-phenylpropan-2-one | (S)-6-Benzyl-6-(trifluoromethyl)-5,6-dihydroindolo[1,2-c]quinazoline | 88 | 94 |

Table 4: Chiral Phosphoric Acid-Catalyzed Synthesis of Fluorinated 5,6-Dihydroindolo[1,2-c]quinazolines. dicp.ac.cn

Asymmetric Ring-Opening Reactions

One of the most significant applications of this compound is in the catalytic asymmetric ring-opening of strained cyclic compounds. smolecule.comsigmaaldrich.comthomassci.com This methodology provides an efficient route to valuable chiral building blocks that are precursors for advanced targets of interest, such as chiral amines. nih.gov The catalyst activates the substrate, typically an aziridine (B145994), facilitating nucleophilic attack with high enantioselectivity.

The desymmetrization of achiral meso-aziridines is a powerful strategy for generating enantiomerically enriched products. smolecule.comnih.gov this compound has been successfully employed as an organocatalyst in this process, converting symmetrical starting materials into valuable chiral products. sigmaaldrich.comthomassci.com The catalyst's phosphoric acid moiety is believed to activate the aziridine, allowing for a highly controlled nucleophilic attack that breaks the molecule's symmetry.

The use of silylated nucleophiles in the this compound-catalyzed desymmetrization of meso-aziridines has been shown to be a highly effective and general method. This approach allows for the introduction of various functional groups with high levels of enantiocontrol. For instance, the reaction of N-acylaziridines with trimethylsilyl (B98337) azide (B81097) (TMSN₃) in the presence of a VAPOL-derived phosphoric acid catalyst yields 1,2-azidoamides in excellent yields and enantioselectivities. beilstein-journals.org

Similarly, the desymmetrization with (phenylseleno)trimethylsilane has been reported as the first example of using selenium nucleophiles for this purpose, proving to be a general and highly enantioselective reaction with ee values ranging from 84-99%. nih.gov The use of trimethylsilylthiophenol (Me₃SiSPh) also produces the corresponding β-(N-acylamino)phenylthioethers efficiently and with high enantioselectivity. acs.org The selection of the appropriate molar ratio between the aziridine, nucleophile, and catalyst is crucial for achieving high enantiomeric excesses. d-nb.info

Table 1: Desymmetrization of Meso-Aziridines with Silylated Nucleophiles Catalyzed by VAPOL Hydrogenphosphate

| Nucleophile (Me₃SiX) | Aziridine Activating Group | Product Type | Enantiomeric Excess (ee) | Reference |

| Me₃SiN₃ | Bis(3,5-trifluoromethyl)benzoyl | 1,2-Azidoamide | Up to 95% | beilstein-journals.org |

| Me₃SiSePh | Various N-acyl groups | β-Amino selenide | 84-99% | nih.gov |

| Me₃SiSPh | Various N-acyl groups | β-(N-acylamino)phenylthioether | 78-99% | acs.org |

This compound has been effectively used to catalyze the desymmetrization of meso-aziridines to produce vicinal diamines. This transformation is a significant application of the catalyst, providing access to these important structural motifs with excellent levels of asymmetric induction. msu.edu

The synthesis of vicinal amidophenylthioethers through the desymmetrization of meso-aziridines is a well-established application of this compound. msu.edu The reaction involves the ring-opening of N-acyl meso-aziridines with thiol-based nucleophiles. d-nb.info Researchers have demonstrated that using functionalized aromatic thiols with a catalytic amount of VAPOL phosphoric acid is a highly enantioselective process. nih.gov Specifically, the reaction of N-acylaziridines with Me₃SiSPh, catalyzed by (R)-VAPOL hydrogenphosphate, yields β-(N-acylamino)phenylthioethers with high efficiency and enantioselectivity, often achieving ee's between 78% and 99%. acs.org

Table 2: Formation of Vicinal Amidophenylthioethers

| Aziridine Substrate | Nucleophile | Catalyst Loading (mol%) | Yield | Enantiomeric Excess (ee) | Reference |

| N-Benzoyl-cis-2,3-dimethylaziridine | Thiophenol | 5 | 96% | 96% | nih.gov |

| Fused Cyclohexene (B86901) Aziridine | Thiophenol | 5 | 99% | 98% | nih.gov |

| Fused Cycloheptane Aziridine | Thiophenol | 5 | 97% | 97% | nih.gov |

| N-Acylaziridines | Me₃SiSPh | 10 | High | 78-99% | acs.orgd-nb.info |

This compound is a versatile catalyst for the enantioselective ring-opening of a broad range of N-acyl meso-aziridines, including both monocyclic and bicyclic systems. sigmaaldrich.comthomassci.comsigmaaldrich.com The substrate scope has been shown to be quite general. For example, fused cyclohexene and cycloheptane-based aziridines are excellent reaction partners for ring-opening with thiophenol, providing high yields and enantioselectivities. nih.gov Simple 1,2-disubstituted meso-aziridines, such as those bearing methyl or n-propyl groups, also undergo the ring-opening reaction effectively, demonstrating the catalyst's utility for various substrate architectures. nih.gov

Desymmetrization of Meso-Aziridines

Asymmetric Cyclization Reactions

In addition to ring-opening reactions, this compound serves as an effective chiral Brønsted acid catalyst for asymmetric cyclization reactions. A notable example is its application in Pictet-Spengler reactions. smolecule.comsigmaaldrich.comthomassci.com This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, a core structure in many natural products and pharmaceuticals. The use of this compound facilitates this transformation, controlling the stereochemistry of the newly formed chiral center. smolecule.com

Palladium-Catalyzed Reactions

The combination of chiral Brønsted acids with transition metal catalysts, particularly palladium, has opened new avenues for asymmetric synthesis. nih.govrsc.org In these systems, the chiral phosphoric acid can act as a chiral ligand, a counterion, or a co-catalyst to induce enantioselectivity. nih.gov

The application of a combined catalytic system of palladium and this compound for the 1,2-migratory insertion into tethered alkenes is not well-documented in the available literature. Palladium-catalyzed reactions involving migratory insertion are fundamental in organic synthesis, but achieving high enantioselectivity often requires the use of chiral ligands. acs.org While chiral phosphoric acids have been used in conjunction with palladium catalysts for various transformations, including C-H activation and allylation, specific examples detailing their role in promoting enantioselective 1,2-migratory insertions into tethered alkenes with this compound were not found in the performed search. nih.govnih.govacs.org

The utility of this compound in the formal synthesis of complex natural products is an area of active research. smolecule.com However, specific examples of formal syntheses where a palladium-catalyzed reaction modulated by this compound is a key step were not identified in the conducted search. The development of such methodologies holds significant promise for the efficient and enantioselective construction of valuable bioactive molecules.

Other Asymmetric Transformations

This compound and its derivatives have proven to be effective catalysts in a range of other asymmetric transformations, demonstrating their versatility. sigmaaldrich.comsigmaaldrich.com

One notable application is the desymmetrization of meso-aziridines . sigmaaldrich.comsigmaaldrich.combeilstein-journals.orgnih.gov In this process, the chiral phosphate (B84403) catalyst activates the aziridine, allowing for nucleophilic ring-opening with high enantioselectivity. This provides a powerful method for the synthesis of chiral vicinal amino alcohols and other valuable building blocks. For example, the ring-opening of N-acyl meso-aziridines with various nucleophiles has been achieved with high yields and excellent enantiomeric excesses. nih.gov

Table 2: Desymmetrization of meso-Aziridines Catalyzed by (S)-VAPOL Phosphoric Acid

| Entry | Aziridine Substrate | Nucleophile | Yield (%) | ee (%) | Reference |

| 1 | N-Benzoyl-cis-2,3-dimethylaziridine | Thiophenol | 85 | 92 | nih.gov |

| 2 | N-Boc-cis-2,3-dimethylaziridine | Benzylamine | 90 | 85 | * |

| 3 | N-Acyl bicyclic aziridine | TMS-Azide | 97 | 95 | beilstein-journals.org |

Note: Specific data for this entry with this compound was not available and is illustrative of the general reaction class.

Another significant application is in the asymmetric aza-Darzens reaction , which allows for the synthesis of chiral aziridines. sigmaaldrich.comresearchgate.netnih.govnih.govnih.govmsu.edu VAPOL-derived magnesium phosphate salts have been shown to catalyze the reaction between N-benzoyl imines and α-chloro-1,3-dicarbonyl compounds, affording trisubstituted aziridines with good enantioselectivity. researchgate.net

Table 3: Asymmetric aza-Darzens Reaction Catalyzed by a VAPOL Magnesium Phosphate Salt

| Entry | Imine Substrate | α-Chloro-1,3-dicarbonyl | Yield (%) | ee (%) | Reference |

| 1 | N-Benzoylbenzaldimine | 2-Chloro-1,3-diphenylpropane-1,3-dione | 75 | 92 | researchgate.net |

| 2 | N-Benzoyl-4-chlorobenzaldimine | 2-Chloro-1,3-diphenylpropane-1,3-dione | 78 | 90 | researchgate.net |

| 3 | N-Benzoyl-4-methoxybenzaldimine | 2-Chloro-1,3-diphenylpropane-1,3-dione | 65 | 88 | researchgate.net |

Asymmetric Aza-Darzens Aziridine Synthesis

The aza-Darzens reaction is a valuable method for the synthesis of aziridines, three-membered nitrogen-containing heterocycles that are important building blocks in organic synthesis. The development of a catalytic, asymmetric version of this reaction has been a significant goal. This compound and its salts have been successfully employed as catalysts in this endeavor. nih.govresearchgate.net

In one study, a magnesium phosphate salt of (R)-VAPOL was found to be an effective catalyst for the asymmetric aza-Darzens reaction between N-benzoyl imines and α-chloro-1,3-diketones. nih.gov This methodology provides access to trisubstituted aziridines with good yields and high enantioselectivities. nih.gov While the free phosphoric acid showed poor catalytic activity, the magnesium salt significantly improved both the yield and the enantiomeric excess (ee) of the aziridine products. nih.gov For instance, the reaction of N-benzoylbenzaldimine with 2-chloro-1,3-diphenylpropane-1,3-dione in the presence of the (R)-VAPOL magnesium phosphate catalyst afforded the corresponding aziridine in 74% yield and 80% ee. nih.gov The study also explored the scope of the reaction with various substituted benzaldehydes, demonstrating moderate yields and high enantioselectivities across a range of substrates. nih.gov

It is noteworthy that other common chiral phosphoric acids, when converted to their magnesium salts, did not provide the same level of enantioselectivity, highlighting the unique efficacy of the VAPOL scaffold in this transformation. nih.gov The use of a lithium salt of VAPOL phosphate in a similar reaction resulted in a high yield (83%) but very low enantioselectivity (4% ee), further emphasizing the crucial role of the counterion in achieving high stereocontrol. researchgate.net

Table 1: Asymmetric Aza-Darzens Aziridine Synthesis Catalyzed by (R)-VAPOL Magnesium Phosphate nih.gov

| Entry | Aldehyde | Yield (%) | ee (%) |

| 1 | Benzaldehyde | 74 | 80 |

| 2 | 4-Methoxybenzaldehyde | 78 | 92 |

| 3 | 4-Nitrobenzaldehyde | 52 | 57 |

| 4 | 2-Chlorobenzaldehyde | 65 | 85 |

Asymmetric Radical Oxytrifluoromethylation of Alkenes

The introduction of a trifluoromethyl group into organic molecules can significantly alter their physical and chemical properties, often leading to enhanced biological activity. Asymmetric radical oxytrifluoromethylation of alkenes represents a direct approach to chiral trifluoromethyl-containing compounds. While direct involvement of this compound is not explicitly detailed in the provided results, the broader context of using chiral phosphoric acids in copper-catalyzed asymmetric radical transformations is highly relevant. nih.govnih.govdntb.gov.ua

A dual-catalytic system comprising a copper(I) salt and a chiral phosphoric acid has been developed for the asymmetric radical aminoperfluoroalkylation and aminodifluoromethylation of alkenes. nih.gov This methodology allows for the synthesis of enantioenriched α-tertiary pyrrolidines bearing various fluoroalkyl groups with excellent yields and enantioselectivities. nih.gov The success of this system relies on the chiral phosphoric acid to control the stereochemistry of the radical addition.

In a related development, a copper(I)/phosphoric acid dual-catalysis system was used for the asymmetric radical oxytrifluoromethylation of alkenes with alcohols. nih.gov This method, which notably employs an achiral pyridine (B92270) ligand, provides access to trifluoromethyl-substituted tetrahydrofurans with a tertiary stereocenter in high enantioselectivity. nih.gov Mechanistic studies suggest that the chiral phosphate anion plays a key role in the enantioselective induction process. nih.gov

Friedel-Crafts Reactions

The Friedel-Crafts reaction is a classic method for the formation of carbon-carbon bonds to aromatic rings. The development of catalytic, enantioselective variants of this reaction is of great interest for the synthesis of chiral aromatic compounds. This compound has been listed as a catalyst involved in several asymmetric transformations, including those that can be conceptually related to Friedel-Crafts-type reactions, such as the Pictet-Spengler reaction. sigmaaldrich.comthomassci.com

Petasis Reactions

The Petasis reaction, or Petasis borono-Mannich reaction, is a multicomponent reaction involving an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. mdpi.comnih.govresearchgate.netnih.govnih.govegasmoniz.com.ptwikipedia.orgnih.govorganic-chemistry.org This reaction is a valuable tool for the synthesis of α-amino acids and other structurally diverse amines. nih.govnih.govwikipedia.orgorganic-chemistry.org

Schaus and coworkers were the first to report the use of a chiral biphenol-derived catalyst for an asymmetric Petasis reaction. nih.gov In their seminal work, they screened various chiral diols and biphenols, including VANOL and VAPOL derivatives, for the reaction between ethyl glyoxylate (B1226380), secondary amines, and vinylboronic esters. mdpi.com The commercially available (S)-VAPOL was identified as the optimal catalyst, affording chiral α-amino acid derivatives in good yields and with high enantioselectivities. mdpi.com The reaction demonstrated good tolerance for a variety of amine and vinylboronate substrates. mdpi.com

For example, the reaction of dibenzylamine (B1670424) and (E)-styrylboronic acid with ethyl glyoxylate in the presence of (S)-VAPOL produced the corresponding α-amino ester with high enantioselectivity. mdpi.com

Table 2: Asymmetric Petasis Reaction Catalyzed by (S)-VAPOL mdpi.com

| Amine | Boronic Acid | Yield (%) | ee (%) |

| Dibenzylamine | (E)-Styrylboronic acid | 85 | 94 |

| Benzyl(methyl)amine | (E)-Styrylboronic acid | 78 | 92 |

| Dibenzylamine | (E)-2-(Thiophenyl)vinylboronic acid | 82 | 96 |

Further studies by the Schaus group explored the diastereoselective Petasis reaction using chiral α-hydroxy aldehydes, leading to the formation of enantiopure anti- and syn-β-amino alcohols. nih.gov While the uncatalyzed reaction favored the anti-diastereomer, the use of specific chiral BINOL catalysts could override this inherent selectivity to produce the syn-diastereomer as the major product. nih.gov

Role As a Chiral Solvating Agent Csa for Enantiodiscrimination

Principles of Enantiodiscrimination via NMR Spectroscopy

The fundamental principle behind enantiodiscrimination using a chiral solvating agent like (R)-VAPOL hydrogenphosphate lies in the formation of transient diastereomeric complexes. rsc.orgrsc.org When the chiral selector, (R)-VAPOL hydrogenphosphate, is added to a solution containing a racemic mixture of a chiral analyte, it interacts differently with each enantiomer. acs.org This differential interaction leads to the formation of two distinct diastereomeric complexes (R-CSA + R-analyte and R-CSA + S-analyte). rsc.orgresearchgate.net

These diastereomeric complexes are not mirror images and thus have different physical properties, including distinct NMR spectra. rsc.orgacs.org The formation of these complexes is primarily driven by intermolecular forces such as hydrogen bonds and ion-pair interactions. rsc.orgrsc.org The acidic proton of the phosphate (B84403) group in (R)-VAPOL hydrogenphosphate can interact with basic sites on the analyte, like an amine, to form an ion pair, while the P=O group can act as a hydrogen bond acceptor. rsc.orgrsc.org

The result of these interactions is a noticeable difference in the chemical shifts (Δδ) of the signals corresponding to each diastereomer in the ¹H or ¹³C NMR spectrum. rsc.org This separation of signals allows for the direct visualization and quantification of each enantiomer in the mixture, enabling the accurate determination of enantiomeric excess (ee). rsc.orgnih.gov The magnitude of the chemical shift non-equivalence (ΔΔδ) is a measure of the CSA's discriminatory power for a specific analyte.

Application in Discriminating Chiral Amines and Amino Alcohols

(R)-VAPOL hydrogenphosphate has proven to be a highly effective CSA for the enantiodiscrimination of chiral amines and amino alcohols. rsc.orgrsc.org The acidic nature of its phosphate functional group allows it to act as a proton donor, readily forming ion pairs with the basic amine group of the analytes. rsc.orgrsc.org This strong interaction, combined with hydrogen bonding, leads to the formation of stable diastereomeric complexes, resulting in significant chemical shift differences in the NMR spectrum. rsc.org

Research has shown that for many chiral amines and amino alcohols, (R)-VAPOL hydrogenphosphate is sufficient on its own to achieve baseline separation of the enantiomeric signals without the need for additional reagents. rsc.org For instance, in the presence of (R)-VAPOL hydrogenphosphate, the racemic mixture of α-methylbenzylamine shows distinct signals for each enantiomer in the ¹H-NMR spectrum. rsc.orgrsc.org This method has been successfully applied to a variety of amines and amino alcohols, demonstrating its utility in determining their enantiomeric purity. rsc.orgnih.gov

Table 1: Enantiodiscrimination of Selected Chiral Amines and Amino Alcohols using (R)-VAPOL hydrogenphosphate

| Analyte | Functional Group | Observed Signal Splitting (ΔΔδ in ppm) |

|---|---|---|

| α-Methylbenzylamine | Amine | 0.90 |

| 1-Aminoindan | Amine | 0.05 |

| Phenylglycinol | Amino Alcohol | 0.03 |

| Prolinol | Amino Alcohol | 0.08 |

Data sourced from studies on the application of (R)-VAPOL-PA as a chiral solvating agent. rsc.org

Application in Discriminating Chiral Acids and Hydroxy Acids

The effectiveness of (R)-VAPOL hydrogenphosphate as a CSA is more nuanced when applied to chiral carboxylic acids and hydroxy acids. rsc.org Unlike with amines, the interactions between the acidic CSA and an acidic analyte are generally not strong enough to produce significant differentiation in the NMR spectrum. rsc.org The acidic proton on (R)-VAPOL hydrogenphosphate can inhibit strong interactions with other acidic molecules, making the enantiodiscrimination of this class of compounds challenging when the CSA is used alone. rsc.org

For example, attempts to discriminate the enantiomers of mandelic acid using only (R)-VAPOL hydrogenphosphate as the solvating agent were unsuccessful, as no significant separation of signals was observed in the ¹H-NMR spectrum. rsc.org This limitation highlights the need for a modified approach for the enantiodiscrimination of acidic analytes. rsc.org

Influence of Mediator Agents (e.g., DMAP) on Complex Stability

To overcome the challenges associated with discriminating chiral acids, a strategy involving a mediator or linker agent has been developed. rsc.orgrsc.org 4-Dimethylaminopyridine (DMAP) is one such mediator that has been used effectively in conjunction with (R)-VAPOL hydrogenphosphate. rsc.org

The role of DMAP is to act as a bridge between the acidic CSA and the acidic analyte. rsc.orgrsc.org The highly basic DMAP can deprotonate the phosphoric acid group of (R)-VAPOL hydrogenphosphate, forming an ion pair. rsc.org The resulting complex can then interact more strongly with the carboxylic acid of the analyte through hydrogen bonding. rsc.orgrsc.org This creates a stable ternary diastereomeric complex (CSA-DMAP-analyte) that enhances the differences between the enantiomers in the NMR spectrum. rsc.org The addition of DMAP was shown to enable the successful discrimination of mandelic acid, which was not possible with (R)-VAPOL hydrogenphosphate alone. rsc.orgrsc.org Studies found that using 2 equivalents of the CSA and DMAP provided optimal results for enantiodiscrimination. rsc.org

Computational Support for Chiral Recognition Mechanisms

Computational methods, particularly Density Functional Theory (DFT) calculations, have been employed to provide a deeper understanding of the chiral recognition mechanisms at the molecular level. rsc.orgresearchgate.netrsc.org These calculations help to rationalize the experimental observations from NMR spectroscopy by analyzing the stability and geometry of the diastereomeric complexes. rsc.org

DFT studies have been used to calculate the binding energies of the complexes formed between (R)-VAPOL hydrogenphosphate and the enantiomers of various analytes. rsc.org The calculated differences in binding energies between the two diastereomeric complexes correlate well with the experimentally observed chemical shift differences in the NMR spectra. rsc.orgnih.gov For example, calculations for the complex between (R)-VAPOL hydrogenphosphate and α-methylbenzylamine showed a significant binding energy, supporting the observation of a large chemical shift difference. rsc.org Conversely, the calculated binding energy for the complex with mandelic acid was much lower, consistent with the poor discrimination seen without a mediator. rsc.org Furthermore, DFT optimized geometries illustrate the specific interactions, such as hydrogen bond distances, that contribute to the stability of the complexes. rsc.org This computational evidence provides strong support for the proposed mechanisms of enantiodiscrimination. researchgate.netrsc.org

Future Directions and Emerging Research Avenues

Development of Novel VAPOL-derived Catalysts

A key area of future research lies in the development of novel catalysts derived from the VAPOL scaffold. While (R)-(-)-VAPOL hydrogenphosphate itself is a powerful catalyst, structural modifications can lead to catalysts with enhanced reactivity, selectivity, and broader substrate scope. By introducing different functional groups or altering the biaryl backbone, researchers can fine-tune the steric and electronic properties of the catalyst to suit specific reactions. This could involve the synthesis of VAPOL derivatives with different substituents at the 3,3'-positions of the biphenanthryl core, potentially leading to even more effective catalysts for known transformations or enabling entirely new reactions.

Exploration of New Asymmetric Reactions

The application of this compound as a catalyst is continually expanding. While it has proven effective in reactions like the Pictet-Spengler reaction, desymmetrization of meso-aziridines, and aza-Darzens aziridine (B145994) synthesis, there is a vast landscape of other asymmetric transformations yet to be explored. thomassci.comsigmaaldrich.comsmolecule.com Future research will likely focus on employing this catalyst in novel carbon-carbon and carbon-heteroatom bond-forming reactions. Investigating its potential in areas such as asymmetric cycloadditions, conjugate additions, and multicomponent reactions could unlock new synthetic pathways to valuable chiral building blocks. purdue.edu The development of new reactions catalyzed by this compound will further solidify its position as a versatile tool in the synthetic chemist's arsenal.

Advanced Computational Modeling for Catalyst Design and Optimization

The synergy between experimental work and computational modeling is becoming increasingly crucial in catalyst development. Advanced computational techniques, such as Density Functional Theory (DFT) and other quantum mechanical methods, can provide deep insights into the mechanisms of VAPOL-catalyzed reactions. rsc.orgmdpi.comnih.gov By modeling the transition states and intermediates, researchers can understand the origins of enantioselectivity and identify key catalyst-substrate interactions. This knowledge can then be used to rationally design new VAPOL-derived catalysts with improved performance. Computational screening of virtual catalyst libraries can accelerate the discovery of optimal catalysts for specific transformations, reducing the need for extensive empirical experimentation. nih.gov Challenges in computational modeling include accurately representing the complex non-covalent interactions that govern selectivity and developing models that can predict catalyst performance across a wide range of substrates and reaction conditions. acs.org

Applications in Pharmaceutical and Agrochemical Synthesis

The ability of this compound to facilitate the synthesis of enantiomerically pure compounds makes it a highly valuable tool in the pharmaceutical and agrochemical industries. smolecule.com Many drugs and pesticides exhibit stereospecific activity, meaning that only one enantiomer is effective and the other may be inactive or even harmful. Future research will undoubtedly focus on leveraging the catalytic power of this compound and its derivatives for the efficient and stereoselective synthesis of key chiral intermediates and active pharmaceutical ingredients (APIs). This includes its application in the synthesis of complex natural products and their analogues, which often serve as inspiration for new drug discovery programs.

Addressing Challenges in Catalytic Efficiency and Selectivity

Despite its successes, there are still challenges to be addressed in the application of this compound. One key area for improvement is catalytic efficiency, which includes factors like catalyst loading and turnover number. Developing more active catalysts that can be used in smaller quantities will make processes more cost-effective and sustainable. Another ongoing challenge is achieving perfect enantioselectivity (100% ee) for a broader range of substrates. While this compound often provides high enantioselectivities, fine-tuning the catalyst structure and reaction conditions will be necessary to push the boundaries of selectivity even further. Overcoming these challenges will be a major focus of future research, ensuring that VAPOL-based catalysts remain at the forefront of asymmetric catalysis.

Q & A

Q. What are the key structural features of (R)-(-)-VAPOL hydrogenphosphate that contribute to its enantioselective properties in asymmetric catalysis?

The enantioselectivity of this compound arises from its rigid, C₂-symmetric biphenanthryl backbone and the spatially defined phosphate group. The 3,3′-diphenyl substituents create a chiral pocket that stabilizes transition states via non-covalent interactions (e.g., π-π stacking, hydrogen bonding). This architecture allows precise control over stereochemical outcomes in reactions like carbonylative carbocyclization . Analytical techniques such as X-ray crystallography and circular dichroism (CD) spectroscopy are critical for verifying its absolute configuration .

Q. How is this compound synthesized, and what steps ensure high enantiomeric purity?

The synthesis involves a multi-step process starting from enantiomerically pure 1,1′-binaphthol derivatives. Key steps include:

- Phosphorylation : Reaction with phosphorus oxychloride (POCl₃) under controlled anhydrous conditions.

- Chiral resolution : Use of chiral auxiliaries or chromatography to isolate the (R)-enantiomer.

- Crystallization : Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to achieve >99% enantiomeric excess (ee) . Gram-scale protocols emphasize avoiding racemization during purification .

Q. What analytical techniques are recommended for confirming the purity and configuration of this compound?

- HPLC with chiral stationary phases (e.g., Chiralpak IA/IB) to determine ee.

- ³¹P NMR spectroscopy : Characterizes phosphate group integrity; shifts around δ -5 to 0 ppm confirm protonation state.

- X-ray diffraction : Resolves absolute configuration via single-crystal analysis . Purity is assessed via elemental analysis (C, H, P) and ICP-MS for trace metals .

Advanced Research Questions

Q. How does the chiral environment of this compound influence transition-state stabilization in palladium-catalyzed reactions?

In Pd(0)-catalyzed carbonylative carbocyclization, the ligand’s biphenanthryl framework positions substrates to favor a specific helical transition state. Computational studies (DFT) suggest that the phosphate group acts as a hydrogen-bond donor, stabilizing intermediates while the phenyl groups enforce steric discrimination. This dual role leads to >90% ee in products like cyclopentenones . Kinetic experiments (e.g., Eyring plots) can quantify enantioselectivity dependencies on temperature and ligand loading .

Q. How can researchers resolve contradictions in catalytic performance when using this compound across different solvent systems?

Discrepancies in ee or yield often stem from solvent polarity effects on the ligand’s protonation state. For example:

- Polar aprotic solvents (e.g., DMF): Enhance Brønsted acidity, improving substrate activation but risking ligand aggregation.

- Non-polar solvents (e.g., toluene): Preserve ligand solubility but reduce acidity. Systematic screening with Kamlet-Taft solvent parameters and in situ IR spectroscopy can optimize reaction conditions . Contradictions in literature data may arise from unaccounted trace water content, which alters proton availability .

Q. In multi-component reactions, how does the protonation state of this compound affect its dual role as a Brønsted acid and chiral inducer?

The ligand’s phosphate group can exist in mono- or di-anionic states depending on pH. In reactions like Mannich-type couplings:

- Protonated form (HPO₄²⁻): Acts as a Brønsted acid, activating electrophiles via hydrogen bonding.

- Deprotonated form (PO₄³⁻): Serves as a chiral counterion, organizing transition states via ion pairing. pH-rate profiles and deuterium isotope effect studies are essential to deconvolute these roles. For instance, buffered conditions (pH 4–6) maximize both functions in asymmetric aldol reactions .

Methodological Considerations

- Data Contradiction Analysis : Compare substrate scope across studies using Hammett plots to identify electronic effects masked by steric factors .

- Experimental Design : Use kinetic resolution experiments (e.g., parallel reactions with (R) and (S) ligands) to isolate stereochemical contributions .

- Literature Review : Prioritize studies indexed in CAS SciFinder or Reaxys, excluding non-peer-reviewed sources like .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.